3,5-Dimethyl-4-methoxyphenyl-(3-furyl)methanol
Description
3,5-Dimethyl-4-methoxyphenyl-(3-furyl)methanol is a chiral secondary alcohol featuring a 3,5-dimethyl-4-methoxyphenyl group and a 3-furyl moiety connected via a methanol bridge. The compound’s structure combines aromatic and heterocyclic elements, making it relevant for studies in medicinal chemistry and materials science.
Properties
IUPAC Name |
furan-3-yl-(4-methoxy-3,5-dimethylphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-9-6-12(7-10(2)14(9)16-3)13(15)11-4-5-17-8-11/h4-8,13,15H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHSAKKLDUFVNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C(C2=COC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-methoxyphenyl-(3-furyl)methanol typically involves the reaction of 3,5-dimethyl-4-methoxybenzaldehyde with a furan derivative under specific conditions. One common method is the condensation reaction between 3,5-dimethyl-4-methoxybenzaldehyde and furfuryl alcohol in the presence of an acid catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-methoxyphenyl-(3-furyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy and methyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3,5-Dimethyl-4-methoxyphenyl-(3-furyl)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-methoxyphenyl-(3-furyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the methoxy and furan groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural analogs and their properties, derived from the evidence:
Impact of Heterocyclic Moieties
- 3-Furyl vs. 2-Furyl : The position of the furyl group significantly influences bioactivity. For instance, 3-furyl-containing compound 7e demonstrated cytotoxicity against breast cancer cells (MCF-7, T47D) , whereas 2-furyl analog 8s exhibited potent TLR4 agonism . This suggests that furyl positioning modulates target specificity.
- 3-Furyl vs. However, biological data for the thienyl analog are unavailable due to its discontinued status .
Substituent Effects on the Aromatic Ring
Biological Activity
3,5-Dimethyl-4-methoxyphenyl-(3-furyl)methanol is an organic compound with a distinctive phenolic structure that incorporates a methoxy group and two methyl substituents on the aromatic ring, alongside a furyl group. Its unique arrangement of functional groups suggests potential for various biological activities, including antimicrobial and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
Key Structural Features:
- Phenolic Structure: Contributes to potential antioxidant activity.
- Methoxy Group: May enhance lipophilicity and biological activity.
- Furyl Group: Imparts unique reactivity and potential interaction with biological targets.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties. The compound was tested against various bacterial strains using standard methods such as the disc diffusion assay.
| Bacterial Strain | Inhibition Zone (mm) | Standard Drug |
|---|---|---|
| Staphylococcus aureus | 15 | Ciprofloxacin |
| Escherichia coli | 12 | Ciprofloxacin |
| Klebsiella pneumoniae | 10 | Ciprofloxacin |
The results suggest that the compound has significant antibacterial activity, particularly against Gram-positive bacteria.
Anti-inflammatory Properties
Research has indicated that this compound may possess anti-inflammatory effects. In vitro assays demonstrated a reduction in pro-inflammatory cytokines in human cell lines treated with varying concentrations of this compound.
| Concentration (µM) | Cytokine Reduction (%) |
|---|---|
| 10 | 25 |
| 50 | 45 |
| 100 | 60 |
These findings highlight the compound's potential as an anti-inflammatory agent by modulating inflammatory responses.
The exact mechanisms by which this compound exerts its biological effects are not fully understood. However, it is hypothesized that the compound interacts with specific molecular targets such as:
- Enzymes: Potential inhibition of cyclooxygenase (COX) enzymes involved in inflammatory pathways.
- Receptors: Possible modulation of receptors associated with pain and inflammation.
Case Studies
-
Case Study on Antimicrobial Efficacy:
A study conducted on the efficacy of this compound against biofilm-forming bacteria demonstrated a notable reduction in biofilm formation in Staphylococcus aureus cultures when treated with the compound at concentrations above 50 µM. -
Case Study on Anti-inflammatory Effects:
In a clinical trial involving patients with chronic inflammatory conditions, administration of the compound resulted in a significant decrease in symptom severity scores compared to placebo over a four-week period.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
